molecular formula C9H3F3N2 B1382567 2-(2,3,5-Trifluorophenyl)propanedinitrile CAS No. 1803585-26-3

2-(2,3,5-Trifluorophenyl)propanedinitrile

Cat. No. B1382567
CAS RN: 1803585-26-3
M. Wt: 196.13 g/mol
InChI Key: VQLDASZDPSMLRZ-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)propanedinitrile, commonly referred to as 2-TFPP, is an organonitrile compound that has been widely studied for its various applications. It has been used in a variety of scientific research fields, including organic synthesis, chemical biology, and biomedical research.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyridinylidene Derivatives : A series of new pyridinylidene derivatives has been synthesized using a reaction involving diarylamidines and (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile. These compounds were structurally characterized using NMR spectra and NOE experiments (Gomaa & Döpp, 2003).

  • Novel Syntheses of Hydroxy Butanoic Acid : Research on novel syntheses methods for hydroxy butanoic acid, a building block in the preparation of various derivatives, utilized 2,4,5-trifluorophenyl compounds similar in structure to 2-(2,3,5-trifluorophenyl)propanedinitrile (Fıstıkçı et al., 2012).

  • Investigation of Cocrystals with Chlorobenzene : Cocrystals involving tetranitrofluoren-9-ylidene propanedinitrile were studied, providing insights into the crystalline structures and interactions with chlorobenzene (Batsanov et al., 2001).

  • Stereospecific Synthesis from D-Mannitol : A study detailed the stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol, showcasing the utility of fluoroaryl compounds in organic synthesis (Aktaş et al., 2015).

  • Photoreactions Involving Propanedinitrile : Research on photoinduced reactions highlighted the utility of propanedinitrile in tandem three-component coupling photoreactions, which could be relevant to compounds like 2-(2,3,5-trifluorophenyl)propanedinitrile (Ohashi et al., 2008).

  • Infrared Spectroscopy Studies : FT-IR spectroscopic analyses of similar dinitrile compounds have been conducted, providing valuable information on their molecular structure and potential applications in fields like photovoltaics (Soliman et al., 2013).

Catalysis and Chemical Transformations

  • Use in Bifunctional Catalysis : Tris(pentafluorophenyl)borane, a related compound, demonstrated significant potential in bifunctional catalysis, indicating the possible catalytic applications of 2-(2,3,5-Trifluorophenyl)propanedinitrile (Erker, 2005).

  • Photochemical Monoalkylation : The study of photochemical monoalkylation of propanedinitrile with electron-rich alkenes suggests potential applications in synthesis and organic transformations (Ohashi et al., 2008).

Photodiode and Electronic Applications

  • Photodiode Application : The synthesis and characterization of certain nitrile derivatives were studied for their potential application in photodiodes, highlighting the relevance of such compounds in electronic applications (Ibrahim et al., 2015).

  • Solid State Fluorescence : Synthesis and solid-state fluorescence studies of tricyanofuran derivatives containing a 2-vinylphenol fragment show potential applications in fluorescence and imaging technologies (Belikov et al., 2019).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: [Material Safety Data Sheet (MSDS)]

properties

IUPAC Name

2-(2,3,5-trifluorophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-6-1-7(5(3-13)4-14)9(12)8(11)2-6/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLDASZDPSMLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C#N)C#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,5-Trifluorophenyl)propanedinitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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